molecular formula C19H21ClN2O4 B280449 4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether

4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether

Cat. No.: B280449
M. Wt: 376.8 g/mol
InChI Key: GPVZERZJPDWIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether works by inhibiting the activity of BTK, ITK, and TEC kinases. BTK is a crucial signaling molecule in B-cell receptor (BCR) signaling, which plays a critical role in the development and activation of B-cells. ITK and TEC kinases are involved in T-cell receptor (TCR) signaling, which plays a crucial role in the development and activation of T-cells. By inhibiting these kinases, this compound can disrupt the signaling pathways that drive the activation and proliferation of immune cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation and proliferation of immune cells. In animal models of autoimmune diseases, this compound has been shown to reduce disease severity and improve clinical outcomes.

Advantages and Limitations for Lab Experiments

4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective reagent for research. It has also been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood. In addition, the specificity of this compound for BTK, ITK, and TEC kinases may limit its use in studying other signaling pathways.

Future Directions

There are several potential future directions for research on 4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether. One area of interest is its potential therapeutic applications in cancer. BTK has been implicated in the development and progression of several types of cancer, including lymphoma and leukemia. This compound may have potential as a targeted therapy for these cancers. Another area of interest is its potential as a treatment for autoimmune diseases. This compound has been shown to reduce disease severity in preclinical models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Finally, there is interest in developing more selective inhibitors of BTK, ITK, and TEC kinases, which may have fewer off-target effects than this compound.

Synthesis Methods

4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether is synthesized through a multi-step process that involves the coupling of 4-chloro-3-methylphenol with 2-(2-furoyl)ethylamine to form an intermediate. This intermediate is then reacted with 1-methyl-2-oxoethyl piperazine to form this compound. The synthesis method has been optimized to produce this compound in high yield and purity.

Scientific Research Applications

4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and tyrosine-protein kinase Tec (TEC). These kinases play a crucial role in regulating immune cell function and are often dysregulated in various diseases.

Properties

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C19H21ClN2O4/c1-13-12-15(5-6-16(13)20)26-14(2)18(23)21-7-9-22(10-8-21)19(24)17-4-3-11-25-17/h3-6,11-12,14H,7-10H2,1-2H3

InChI Key

GPVZERZJPDWIGQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl

Origin of Product

United States

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